molecular formula C23H21ClN4O4S B11645334 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11645334
M. Wt: 485.0 g/mol
InChI Key: IOVWIEPTDOTTLO-KUYAPCGNSA-N
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Description

(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiadiazolo-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo-pyrimidinone core.

    Introduction of the Chloromethylphenoxy Group: This step involves the reaction of the core with 4-chloro-3-methylphenol in the presence of a suitable base to introduce the chloromethylphenoxy group.

    Final Assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde or ketone to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects.

    Modulate Signaling Pathways: The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis.

    Bind to Receptors: It can bind to specific receptors on the cell surface or within the cell, leading to changes in cellular function and activity.

Comparison with Similar Compounds

(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H21ClN4O4S

Molecular Weight

485.0 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21ClN4O4S/c1-13-10-16(5-6-18(13)24)31-8-9-32-19-7-4-15(12-20(19)30-3)11-17-21(25)28-23(26-22(17)29)33-14(2)27-28/h4-7,10-12,25H,8-9H2,1-3H3/b17-11-,25-21?

InChI Key

IOVWIEPTDOTTLO-KUYAPCGNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OC)Cl

Origin of Product

United States

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